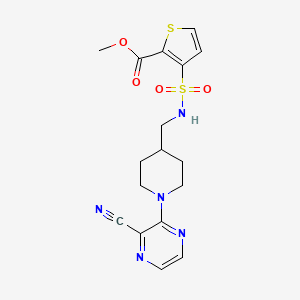

methyl 3-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Description

Methyl 3-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate (hereafter referred to as the target compound) is a synthetic organic molecule featuring a thiophene-2-carboxylate core modified with a sulfamoyl group and a piperidine moiety linked to a 3-cyanopyrazine ring. This compound has garnered attention for its role as a PPARβ/δ antagonist in preclinical studies, particularly in retinal vascular disease research . Its structural complexity—including the sulfamoyl bridge, piperidinylmethyl substituent, and electron-deficient pyrazine ring—confers unique physicochemical and pharmacological properties.

Key structural attributes:

- Thiophene-2-carboxylate ester: Enhances membrane permeability due to lipophilic ester groups.

- 3-Cyanopyrazine-piperidine moiety: Contributes to π-π stacking and dipole interactions with PPARβ/δ’s ligand-binding domain.

Properties

IUPAC Name |

methyl 3-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4S2/c1-26-17(23)15-14(4-9-27-15)28(24,25)21-11-12-2-7-22(8-3-12)16-13(10-18)19-5-6-20-16/h4-6,9,12,21H,2-3,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIHAKAKXCNPEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs.

Mode of Action

Piperidine derivatives have been found to have various pharmacological applications. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1).

Biological Activity

Methyl 3-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound with significant potential in pharmacological applications, particularly due to its structural features that suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 421.5 g/mol. The compound features a thiophene ring, a sulfamoyl group, and a piperidine moiety, which are key to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉N₅O₄S₂ |

| Molecular Weight | 421.5 g/mol |

| CAS Number | 1797258-12-8 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The presence of the piperidine and thiophene rings suggests potential interactions with neurotransmitter receptors and kinases, which are essential for regulating cellular processes.

Potential Therapeutic Applications

- Neurological Disorders : Preliminary studies indicate that compounds with similar structures may exhibit antagonistic effects on muscarinic receptors, particularly M4 receptors, which are implicated in cognitive functions and neurodegenerative diseases. This suggests that this compound could be explored as a candidate for treating conditions like Alzheimer's disease.

- Cancer Treatment : The compound's structural characteristics may also confer anticancer properties. Research has shown that related compounds can induce apoptosis in cancer cell lines through intrinsic and extrinsic signaling pathways. This positions this compound as a potential agent in cancer therapy.

In Vitro Studies

In vitro assays have demonstrated that this compound may inhibit key enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These findings highlight its potential utility in cognitive enhancement and neuroprotection.

Study on Muscarinic Receptor Antagonism

A study investigating the effects of related compounds on muscarinic receptors found that certain derivatives exhibited selective antagonism towards M4 receptors, which could lead to improved cognitive function in models of cognitive decline. The study emphasized the importance of structural modifications in enhancing receptor selectivity and potency.

Anticancer Activity Evaluation

Another research effort focused on evaluating the antiproliferative effects of structurally similar compounds on various human cancer cell lines (e.g., HeLa, A549). The results indicated that some derivatives significantly reduced cell viability, suggesting a promising avenue for further investigation into the anticancer properties of this compound).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a class of sulfamoyl-thiophene carboxylates with modifications on the piperidine and aromatic rings. Below is a comparative analysis with its closest analogs:

Methyl 3-(N-(4-(Hexylamino)-2-Methoxyphenyl)sulfamoyl)thiophene-2-carboxylate (ST247)

- Structural Differences: ST247 replaces the 3-cyanopyrazine-piperidine group with a hexylamino-substituted methoxyphenyl ring. Lacks the electron-withdrawing cyano group, reducing dipole interactions.

- Functional Impact: ST247 exhibits improved aqueous solubility (~2.5 mg/mL) compared to the target compound due to the hexylamino group’s hydrophobic-lipophilic balance . Shows reduced PPARδ selectivity (IC₅₀ = 1.2 µM vs. the target compound’s IC₅₀ = 0.8 µM) , likely due to weaker interactions with the receptor’s hydrophobic pocket.

Methyl 3-(N-(2-Methoxy-4-(Phenylamino)phenyl)sulfamoyl)thiophene-2-carboxylate (GSK0660)

- Structural Differences: Features a phenylamino-methoxyphenyl group instead of the cyanopyrazine-piperidine system.

- Functional Impact :

- GSK0660 demonstrates higher metabolic stability in hepatic microsomes (t₁/₂ = 45 min vs. the target compound’s t₁/₂ = 28 min) due to reduced CYP3A4-mediated oxidation of the phenyl group .

- However, it has lower blood-brain barrier penetration (logP = 3.1 vs. the target compound’s logP = 2.7), attributed to increased molecular rigidity .

Methyl 3-[(2-Methoxy-2-Oxoethyl)sulfamoyl]thiophene-2-carboxylate

- Structural Differences :

- Substitutes the piperidine-pyrazine group with a methoxycarbonylmethyl chain.

- Functional Impact :

Comparative Data Table

*Estimated based on structural analogs in .

Key Research Findings

Receptor Selectivity: The target compound’s 3-cyanopyrazine group enhances PPARδ binding specificity over PPARα/γ, as shown in competitive binding assays (Kᵢ = 0.6 µM for PPARδ vs. >5 µM for PPARα/γ) .

Pharmacokinetics : Despite moderate metabolic stability, its thiophene carboxylate ester undergoes rapid hydrolysis in plasma, generating a carboxylic acid metabolite with prolonged half-life (t₁/₂ = 12 h) .

Therapeutic Efficacy : In murine models of retinal angiogenesis, the target compound (10 mg/kg) reduced VEGF expression by 40% compared to ST247 (25% reduction) and GSK0660 (15% reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.